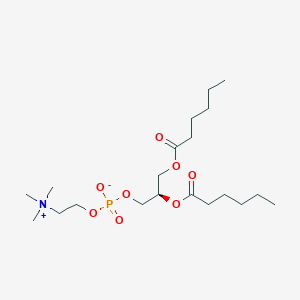
1,2-Dihexanoyl-sn-glycero-3-phosphocholine
Vue d'ensemble
Description
Synthesis Analysis
The enzymatic synthesis of 1,2-Dihexanoyl-sn-glycero-3-phosphocholine involves reactions catalyzed by specific enzymes in microsomal preparations, demonstrating the bio-inspired methods of synthesizing complex lipids. For instance, rat spleen microsomes have been shown to synthesize related phosphocholines using an acetyl-CoA:1-alkyl-2-lyso-sn-glycero-3-phosphocholine acetyltransferase reaction, showcasing the biological synthesis pathway for these lipids (Wykle, Malone, & Snyder, 1980).
Molecular Structure Analysis
The molecular structure of this compound is characterized by two hexanoyl chains attached to the glycerol backbone at the sn-1 and sn-2 positions, with a phosphocholine group at the sn-3 position. This structure is pivotal in determining its physicochemical properties and its interaction with biological membranes.
Chemical Reactions and Properties
Chemical reactions involving this compound often include acyl transfer reactions and interactions with enzymes like phospholipase A2. These reactions are crucial for understanding the lipid's role in biological systems and its potential as a biomimetic material for drug delivery and other applications.
Physical Properties Analysis
The physical properties of this compound, such as its critical micellar concentration and phase behavior, are essential for its application in forming liposomes and other nanostructures for biomedical research. Studies have shown that its critical micellar concentration and behavior in forming bilayers provide insights into its function as a component of cell membranes (Kramp, Piéroni, Pinckard, & Hanahan, 1984).
Applications De Recherche Scientifique
1. Enhancing Oligosaccharide Separations
1,2-Dihexanoyl-sn-glycero-3-phosphocholine (DHPC) has been utilized as an additive in capillary electrophoresis to enhance the separation of glycans derived from various proteins. The addition of DHPC improves separation efficiency and resolution, particularly in the analysis of complex glycan structures (Luo, Archer-Hartmann, & Holland, 2010).
2. Structural Biology and Spectroscopic Studies
DHPC, in combination with other phospholipids, forms bicelles which are used in molecular biophysics for studying membrane-bound peptides and proteins. These bicelles are valuable for understanding the conformation and dynamics of proteins and peptides in a membrane-like environment (Wu et al., 2010).
3. Examining Lipid Miscibility and Phase Behavior
Studies on binary mixtures of long- and short-chain lipids, including DHPC, provide insights into the miscibility of lipids and the conditions for spontaneous alignment in a magnetic field. Such research is fundamental to understanding the phase behavior of lipid mixtures in biological membranes (Triba, Devaux, & Warschawski, 2006).
4. Visualization of Mixed Monolayers
DHPC, when used in combination with other lipids, enables the nanoscale visualization of mixed monolayers. This application is crucial in the study of lipid interactions and the structural organization of biological membranes (Matsunaga et al., 2015).
5. Aggregation Studies in Aqueous Solutions
Research on the aggregation behavior of DHPC in aqueous solutions has provided valuable insights into the dynamics of lipid micelles. This is important for understanding the fundamental properties of lipids and their interactions in biological systems (Hershberg et al., 1976).
6. Microfluidic Applications
DHPC has been used to develop thermally responsive materials for fluid steering in microfluidic devices. This application is relevant for lab-on-a-chip technologies where precise fluid control is necessary (Pappas & Holland, 2008).
7. Analyzing Electrospray Ionization Mass Spectra
Studies involving DHPC and other phospholipids have been crucial in understanding the artifacts in mass spectra produced by electrospray ionization. This research is important for improving the accuracy and reliability of lipidomic analyses (James, Perugini, & O'hair, 2006).
8. High-Pressure Studies on Lipid Mixtures
Research on the pressure-dependent behavior of DHPC-containing lipid mixtures contributes to our understanding of membrane biophysics under various physical conditions, like high-pressure environments (Jeworrek, Uelner, & Winter, 2011).
Safety and Hazards
1,2-Dihexanoyl-sn-glycero-3-phosphocholine is classified as Acute Tox. 3 Inhalation, Acute Tox. 4 Oral, Aquatic Chronic 3, Carc. 2, Eye Irrit. 2, Repr. 2, Skin Irrit. 2, STOT RE 1, STOT SE 3 . It is hazardous if swallowed, inhaled, or in contact with skin and eyes . It may cause cancer and damage to organs through prolonged or repeated exposure . It is harmful to aquatic life with long-lasting effects .
Mécanisme D'action
Target of Action
1,2-Dihexanoyl-sn-glycero-3-phosphocholine, also known as a phosphatidylcholine , is a type of phospholipid that plays a crucial role in the formation of cell membranes. It primarily targets cell membranes and lipid bilayers, where it contributes to their structural integrity .
Mode of Action
This compound acts as a surfactant, reducing surface tension and facilitating the formation of micelles, liposomes, and other types of artificial membranes . By integrating into cell membranes, it influences their fluidity and permeability, affecting the transport of substances in and out of cells .
Biochemical Pathways
This compound is involved in lipid metabolism and membrane biosynthesis . It can be metabolized by various enzymes, including phospholipases , which can cleave the compound to produce other bioactive lipids. These lipids can then participate in various signaling pathways, influencing cellular functions .
Pharmacokinetics
The pharmacokinetics of this compound are largely dependent on its formulation and route of administration. As a lipophilic compound, it is expected to have good absorption and distribution profiles when administered orally or intravenously . .
Result of Action
The incorporation of this compound into cell membranes can alter their properties, potentially influencing cellular processes such as signal transduction, protein localization, and vesicular transport . Additionally, the metabolites produced from this compound can have various biological effects, depending on the specific pathways they are involved in .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other lipids can affect its integration into cell membranes . Additionally, factors such as pH and temperature can influence its stability and efficacy .
Propriétés
IUPAC Name |
[(2R)-2,3-di(hexanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40NO8P/c1-6-8-10-12-19(22)26-16-18(29-20(23)13-11-9-7-2)17-28-30(24,25)27-15-14-21(3,4)5/h18H,6-17H2,1-5H3/t18-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZARZBAWHITHR-GOSISDBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34506-67-7 | |
| Record name | L-α-Phosphatidylcholine, dicaproyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(E)-3-[3-[(3-carbamoyl-8-methoxychromen-2-ylidene)amino]phenyl]prop-2-enoic acid](/img/structure/B2489917.png)

![4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]thiane 1,1-dioxide](/img/structure/B2489921.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclopropane-1-carboxylic acid](/img/structure/B2489922.png)


![N-(1,3-benzodioxol-5-yl)-2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2489926.png)

![2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2489929.png)


![3-allyl-9-(3-chloro-4-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2489935.png)